N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide
Description
N-[2-({4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide is a pyrimidine-derived compound featuring a 4-methoxyphenylamino substituent at position 4, a methyl group at position 6, and an ethylamino-ethyl linker terminating in an oxolane-2-carboxamide moiety. The oxolane (tetrahydrofuran) ring may enhance conformational flexibility and solubility compared to bulkier substituents.
Properties
IUPAC Name |
N-[2-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]ethyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-13-12-17(23-14-5-7-15(26-2)8-6-14)24-19(22-13)21-10-9-20-18(25)16-4-3-11-27-16/h5-8,12,16H,3-4,9-11H2,1-2H3,(H,20,25)(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUIFEVNKFUOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2CCCO2)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and enzyme inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 484.58 g/mol. Its structure features a pyrimidine moiety, an amide linkage, and various functional groups that suggest potential interactions with biological targets.
Enzyme Inhibition
The compound has been noted for its potential as an enzyme inhibitor , particularly targeting DNA methyltransferases, which are crucial in gene regulation and cancer progression. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and subsequent anti-tumor effects.
Antitumor Activity
Recent studies have highlighted the antitumor properties of structurally similar compounds. For instance, research on related pyrimidine derivatives has shown promising results in inhibiting cancer cell proliferation across various cell lines:
| Cell Line | Inhibition Rate (30 μM) | IC50 (μM) |
|---|---|---|
| A549 | 100.07% | 8.99 |
| HepG2 | 99.98% | 6.92 |
| DU145 | 99.93% | 7.89 |
| MCF7 | 100.39% | 8.26 |
These findings suggest that compounds with similar structural features may exhibit significant antitumor activity, warranting further investigation into this compound's efficacy against cancer cells.
Case Studies and Research Findings
- Antitumor Studies : A study focused on a related compound demonstrated that it induced apoptosis in HepG2 cells through mitochondrial pathways, suggesting that this compound could similarly affect cellular pathways leading to programmed cell death.
- Structure Activity Relationship (SAR) : The effectiveness of related compounds in inhibiting DNA methyltransferases has been linked to specific functional groups within their structures. The presence of an aromatic amine and a pyrimidine core has been associated with enhanced biological activity.
- Comparative Analysis : When compared to other known inhibitors like Brigatinib and AZD9291, which also contain pyrimidine structures, this compound shows promise as a unique candidate for further development as an antitumor agent.
Comparison with Similar Compounds
Structural Analog 1: PROTAC-Linked Pyrimidines ()
Compound: N-(4-((4-((2-(2-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethyl)(methyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide
- Key Differences :
- Linker : Incorporates a polyethylene glycol (PEG) chain and a dioxopiperidinyl group for E3 ligase recruitment, absent in the target compound.
- Function : Designed for protein degradation via PROTAC mechanisms, whereas the target compound lacks a ubiquitin ligase-binding moiety.
- Pharmacokinetics : The PEG linker in this analog improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s oxolane group .
Structural Analog 2: N-(4-Methoxyphenyl)-4-methyl-6-(4-methylphenyl)-2-oxo-3,6-dihydro-1H-pyrimidine-5-carboxamide ()
- Key Differences: Substituents: A 4-methylphenyl group at position 6 and a 2-oxo group replace the target’s 6-methyl and ethyl-oxolane carboxamide groups.
- Therapeutic Relevance : Likely targets kinases or receptors distinct from those addressed by the target compound due to divergent substitution patterns .
Structural Analog 3: Formoterol-Related Compounds ()
Compound: Formoterol-related compound B (N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide)
- Key Differences :
- Scaffold : Beta-agonist backbone with a hydroxy-phenyl group, unlike the pyrimidine core of the target compound.
- Function : Targets adrenergic receptors for asthma treatment, whereas the target compound’s pyrimidine core suggests kinase or enzyme modulation.
- Bioavailability : The hydroxy groups in Formoterol analogs improve water solubility but may limit membrane permeability compared to the target’s hydrophobic oxolane group .
Structural Analog 4: Dihydropyridine Derivatives ()
Compound: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Key Differences: Core Structure: Dihydropyridine ring vs. pyrimidine, altering redox properties and target selectivity. Substituents: A thioether and cyano group enhance electrophilicity, unlike the target’s carboxamide and methoxyphenyl groups.
Structural Analog 5: Thiazole-Based Carboxamides ()
Compound: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Key Differences :
- Heterocycle : Thiazole ring vs. pyrimidine, affecting π-stacking interactions and binding pocket compatibility.
- Substituents : A furan-carboxamide group may reduce metabolic stability compared to the target’s oxolane group.
- Pharmacology : Thiazole derivatives often target enzymes like cyclooxygenase, whereas pyrimidines are common in antiviral or anticancer agents .
Comparative Data Table
*Estimated based on structural formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
